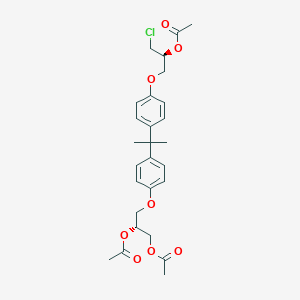
(R)-3-(4-(2-(4-((S)-2-Acetoxy-3-chloropropoxy)phenyl)propan-2-yl)phenoxy)propane-1,2-diyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(R)-3-(4-(2-(4-((S)-2-Acetoxy-3-chloropropoxy)phenyl)propan-2-yl)phenoxy)propane-1,2-diyl diacetate is a useful research compound. Its molecular formula is C27H33ClO8 and its molecular weight is 521.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(R)-3-(4-(2-(4-((S)-2-acetoxy-3-chloropropoxy)phenyl)propan-2-yl)phenoxy)propane-1,2-diyl diacetate is a complex organic compound with potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes multiple functional groups that may contribute to its biological activity, including acetoxy and chloropropoxy groups.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds similar to this compound. For instance, a recent study on related compounds demonstrated significant antifungal and antibacterial activities against various pathogens. The Minimum Inhibitory Concentration (MIC) values for selected derivatives were reported as follows:
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound 7 | 0.064 (fungi) | Antifungal |
| Compound 20 | 0.05 (fungi) | Antifungal |
| Standard: Caspofungin | 0.32 | Antifungal |
| Standard: Kanamycin | 2.0 | Antibacterial |
These findings suggest that structural features similar to those in our compound may enhance antimicrobial efficacy .
Anti-inflammatory Activity
The anti-inflammatory potential of structurally related compounds has also been explored. Some derivatives have shown promise in inhibiting pro-inflammatory cytokines, which are crucial in various inflammatory diseases. The inhibition of these cytokines can be quantified through assays measuring TNF-alpha and IL-6 levels in vitro.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been found to inhibit enzymes such as cyclooxygenase (COX), which plays a significant role in inflammation.
- Membrane Disruption : The presence of hydrophobic groups allows these compounds to interact with microbial membranes, leading to cell lysis.
- Receptor Modulation : Some derivatives act on specific receptors involved in pain and inflammation pathways, potentially providing analgesic effects.
Case Studies
A notable study evaluated the effects of related compounds on Alzheimer’s disease models, where they demonstrated the ability to inhibit beta-secretase enzyme activity. This inhibition is crucial for reducing amyloid-beta plaque formation, a hallmark of Alzheimer’s pathology .
Properties
Molecular Formula |
C27H33ClO8 |
|---|---|
Molecular Weight |
521.0 g/mol |
IUPAC Name |
[(2R)-2-acetyloxy-3-[4-[2-[4-[(2S)-2-acetyloxy-3-chloropropoxy]phenyl]propan-2-yl]phenoxy]propyl] acetate |
InChI |
InChI=1S/C27H33ClO8/c1-18(29)32-16-26(36-20(3)31)17-34-24-12-8-22(9-13-24)27(4,5)21-6-10-23(11-7-21)33-15-25(14-28)35-19(2)30/h6-13,25-26H,14-17H2,1-5H3/t25-,26+/m1/s1 |
InChI Key |
HGHVYYKTOXUQNT-FTJBHMTQSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H](COC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OC[C@@H](CCl)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC(COC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCC(CCl)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















